Cas no 130336-76-4 (1,5-Benzothiazepine, 7-chloro-2,3-dihydro-4-(methylthio)-)

1,5-Benzothiazepine, 7-chloro-2,3-dihydro-4-(methylthio)-, is a heterocyclic compound featuring a benzothiazepine core with chloro and methylthio functional groups. Its structure imparts potential pharmacological relevance, particularly in the development of cardiovascular and central nervous system therapeutics. The chloro substituent enhances electrophilic reactivity, while the methylthio group contributes to lipophilicity, influencing bioavailability and metabolic stability. This compound serves as a versatile intermediate in medicinal chemistry, enabling further derivatization for structure-activity relationship studies. Its stability under standard laboratory conditions and compatibility with common synthetic methodologies make it a practical choice for research applications. Precautions should be taken due to potential reactivity of the thioether and chloro moieties.
1,5-Benzothiazepine, 7-chloro-2,3-dihydro-4-(methylthio)- structure
130336-76-4 structure
商品名:1,5-Benzothiazepine, 7-chloro-2,3-dihydro-4-(methylthio)-
CAS番号:130336-76-4
MF:C10H10NS2Cl
メガワット:243.776
MDL:MFCD01569195
CID:3705504
PubChem ID:1490430

1,5-Benzothiazepine, 7-chloro-2,3-dihydro-4-(methylthio)- 化学的及び物理的性質

名前と識別子

    • 1,5-Benzothiazepine, 7-chloro-2,3-dihydro-4-(methylthio)-
    • 7-chloro-4-(methylsulfanyl)-2,3-dihydro-1,5-benzothiazepine
    • 130336-76-4
    • MFCD01569195
    • 12N-386S
    • AKOS015992075
    • 7-chloro-2,3-dihydro-1,5-benzothiazepin-4-yl methyl sulfide
    • 7-chloro-4-methylsulfanyl-2,3-dihydro-1,5-benzothiazepine
    • MDL: MFCD01569195
    • インチ: InChI=1S/C10H10ClNS2/c1-13-10-4-5-14-9-3-2-7(11)6-8(9)12-10/h2-3,6H,4-5H2,1H3
    • InChIKey: BWXCKIHJLACPGN-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 242.9943194Da
  • どういたいしつりょう: 242.9943194Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 232
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 63Ų

1,5-Benzothiazepine, 7-chloro-2,3-dihydro-4-(methylthio)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB296596-100mg
7-Chloro-2,3-dihydro-1,5-benzothiazepin-4-yl methyl sulfide; .
130336-76-4
100mg
€283.50 2025-02-21
Ambeed
A892674-1g
7-Chloro-4-(methylsulfanyl)-2,3-dihydro-1,5-benzothiazepine
130336-76-4 90%
1g
$350.0 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1661603-1mg
7-Chloro-4-(methylthio)-2,3-dihydrobenzo[b][1,4]thiazepine
130336-76-4 98%
1mg
¥473.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1661603-5mg
7-Chloro-4-(methylthio)-2,3-dihydrobenzo[b][1,4]thiazepine
130336-76-4 98%
5mg
¥582.00 2024-08-09
abcr
AB296596-100 mg
7-Chloro-2,3-dihydro-1,5-benzothiazepin-4-yl methyl sulfide; .
130336-76-4
100 mg
€221.50 2023-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1661603-10mg
7-Chloro-4-(methylthio)-2,3-dihydrobenzo[b][1,4]thiazepine
130336-76-4 98%
10mg
¥872.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1661603-2mg
7-Chloro-4-(methylthio)-2,3-dihydrobenzo[b][1,4]thiazepine
130336-76-4 98%
2mg
¥619.00 2024-08-09

1,5-Benzothiazepine, 7-chloro-2,3-dihydro-4-(methylthio)- 関連文献

1,5-Benzothiazepine, 7-chloro-2,3-dihydro-4-(methylthio)-に関する追加情報

Recent Advances in the Study of 1,5-Benzothiazepine, 7-chloro-2,3-dihydro-4-(methylthio)- (CAS: 130336-76-4)

The compound 1,5-Benzothiazepine, 7-chloro-2,3-dihydro-4-(methylthio)- (CAS: 130336-76-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This heterocyclic compound, characterized by its benzothiazepine core, has been the subject of numerous studies aimed at elucidating its pharmacological properties, mechanisms of action, and potential clinical uses. The following research brief synthesizes the latest findings related to this compound, highlighting key advancements and their implications for drug development.

Recent studies have focused on the compound's role as a modulator of calcium channels, particularly in the context of cardiovascular diseases. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that 1,5-Benzothiazepine derivatives, including 7-chloro-2,3-dihydro-4-(methylthio)-, exhibit potent calcium channel blocking activity. This property makes them promising candidates for the treatment of hypertension and arrhythmias. The study utilized in vitro and in vivo models to assess the compound's efficacy and safety profile, revealing a favorable pharmacokinetic profile and minimal off-target effects.

In addition to its cardiovascular applications, 1,5-Benzothiazepine, 7-chloro-2,3-dihydro-4-(methylthio)- has shown potential in neuropharmacology. A 2024 study in Neuropharmacology explored its interaction with GABA receptors, suggesting that the compound may possess anxiolytic and anticonvulsant properties. The researchers employed molecular docking simulations and electrophysiological assays to characterize the compound's binding affinity and functional effects on GABAergic neurotransmission. These findings open new avenues for the development of novel neuroactive drugs targeting anxiety and epilepsy disorders.

Another area of active investigation is the compound's potential as an anticancer agent. A recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported that 1,5-Benzothiazepine derivatives exhibit selective cytotoxicity against certain cancer cell lines, particularly those resistant to conventional chemotherapy. The study identified the methylthio moiety as a critical structural feature contributing to the compound's anticancer activity. Further mechanistic studies revealed that the compound induces apoptosis via mitochondrial pathway disruption, providing a rationale for its inclusion in combination therapies.

The synthesis and optimization of 1,5-Benzothiazepine, 7-chloro-2,3-dihydro-4-(methylthio)- have also been a focus of recent research. Advances in green chemistry approaches, as detailed in a 2023 Tetrahedron Letters article, have enabled more efficient and environmentally friendly production of this compound. The development of novel catalytic systems has significantly improved yield and purity, addressing previous challenges in large-scale synthesis. These methodological improvements are expected to facilitate further preclinical and clinical investigations.

In conclusion, 1,5-Benzothiazepine, 7-chloro-2,3-dihydro-4-(methylthio)- (CAS: 130336-76-4) represents a versatile scaffold with multiple therapeutic applications. Recent studies have expanded our understanding of its pharmacological properties and potential clinical uses, while advancements in synthesis methodologies have enhanced its accessibility for research and development. Future directions may include structure-activity relationship studies to optimize its therapeutic index and exploration of its potential in combination therapies for complex diseases.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:130336-76-4)1,5-Benzothiazepine, 7-chloro-2,3-dihydro-4-(methylthio)-
A1122568
清らかである:99%
はかる:1g
価格 ($):315.0